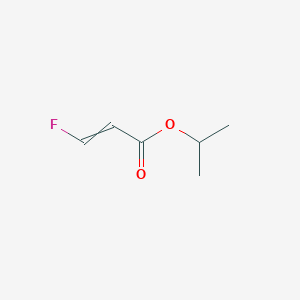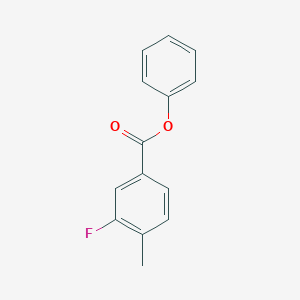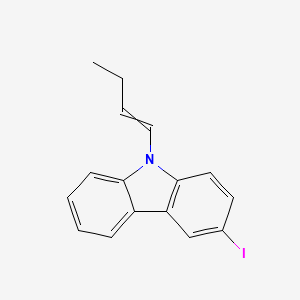![molecular formula C33H66O4S B14345050 2-[2-(Dodecyloxy)ethoxy]ethyl 3-(tetradecylsulfanyl)propanoate CAS No. 93933-50-7](/img/structure/B14345050.png)
2-[2-(Dodecyloxy)ethoxy]ethyl 3-(tetradecylsulfanyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Dodecyloxy)ethoxy]ethyl 3-(tetradecylsulfanyl)propanoate is an ester compound with the molecular formula C₃₃H₆₆O₄S. Esters are organic compounds derived from carboxylic acids and alcohols, and they are known for their pleasant odors and wide occurrence in nature
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dodecyloxy)ethoxy]ethyl 3-(tetradecylsulfanyl)propanoate typically involves the esterification of a carboxylic acid with an alcohol. The reaction can be catalyzed by a mineral acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the separation process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Dodecyloxy)ethoxy]ethyl 3-(tetradecylsulfanyl)propanoate can undergo various chemical reactions, including:
Hydrolysis: Breaking down the ester into its corresponding carboxylic acid and alcohol in the presence of water and an acid or base catalyst.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Hydrogen peroxide, peracids.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 3-(tetradecylsulfanyl)propanoic acid and 2-[2-(dodecyloxy)ethoxy]ethanol.
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a surfactant in chemical reactions.
Biology: Potential use in studying lipid interactions and membrane dynamics due to its amphiphilic nature.
Medicine: Investigated for its potential as a drug delivery agent or as a component in pharmaceutical formulations.
Industry: Utilized in the formulation of detergents, emulsifiers, and lubricants.
Mechanism of Action
The mechanism of action of 2-[2-(Dodecyloxy)ethoxy]ethyl 3-(tetradecylsulfanyl)propanoate depends on its application. In biological systems, its amphiphilic nature allows it to interact with lipid bilayers, potentially disrupting membrane integrity or facilitating the transport of molecules across membranes. The sulfanyl group may also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-[2-(Dodecyloxy)ethoxy]ethyl propanoate: Lacks the sulfanyl group, making it less reactive in redox reactions.
3-(Tetradecylsulfanyl)propanoic acid: Does not have the ester linkage, limiting its amphiphilic properties.
Dodecyl ethanoate: A simpler ester with a shorter alkyl chain and no sulfanyl group.
Uniqueness
2-[2-(Dodecyloxy)ethoxy]ethyl 3-(tetradecylsulfanyl)propanoate is unique due to its combination of long alkyl chains and a sulfanyl group, providing both hydrophobic and redox-active properties. This makes it versatile for applications requiring amphiphilic molecules with reactive functional groups.
Properties
CAS No. |
93933-50-7 |
|---|---|
Molecular Formula |
C33H66O4S |
Molecular Weight |
558.9 g/mol |
IUPAC Name |
2-(2-dodecoxyethoxy)ethyl 3-tetradecylsulfanylpropanoate |
InChI |
InChI=1S/C33H66O4S/c1-3-5-7-9-11-13-15-16-18-20-22-24-31-38-32-25-33(34)37-30-29-36-28-27-35-26-23-21-19-17-14-12-10-8-6-4-2/h3-32H2,1-2H3 |
InChI Key |
NDUDYGYUYSVTHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCSCCC(=O)OCCOCCOCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


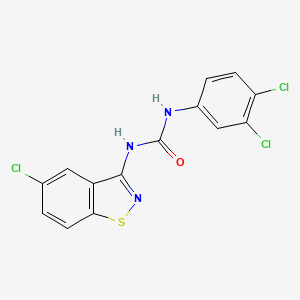
![3-[Dodecyl(methyl)amino]propanenitrile](/img/structure/B14344979.png)
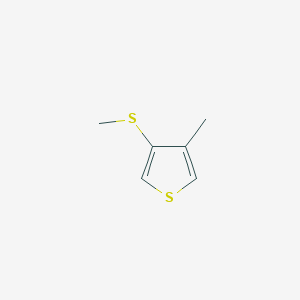
![2-[(Trimethylstannyl)methyl]benzene-1-sulfonamide](/img/structure/B14344989.png)
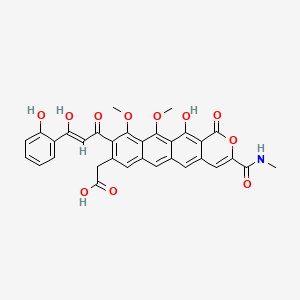
![Nonanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14344998.png)
![1-[(2,3-Dihydro-1,4-benzodithiin-2-yl)methyl]piperidine](/img/structure/B14345005.png)
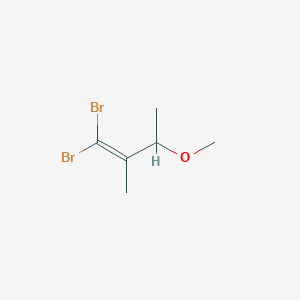

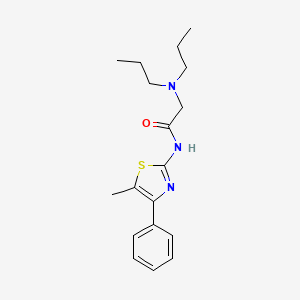
![3,5-Bis[2-(methylcarbamothioyl)hydrazinylidene]pentanoic acid](/img/structure/B14345036.png)
